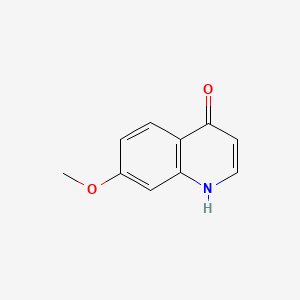

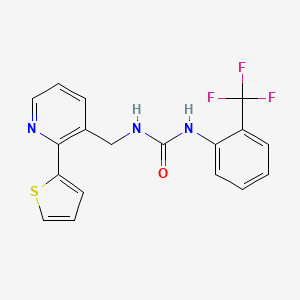

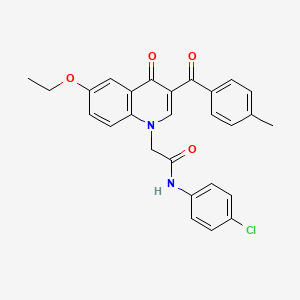

![molecular formula C15H12ClNO3 B2855891 4-chloro-2-[(E)-(2,3-dihydro-1,4-benzodioxin-6-ylimino)methyl]phenol CAS No. 382156-27-6](/img/structure/B2855891.png)

4-chloro-2-[(E)-(2,3-dihydro-1,4-benzodioxin-6-ylimino)methyl]phenol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “4-chloro-2-[(E)-(2,3-dihydro-1,4-benzodioxin-6-ylimino)methyl]phenol” is a Schiff base ligand . Schiff bases are known to coordinate to metal atoms in different ways under different reaction conditions . They have a diverse spectrum of biological and pharmaceutical activities .

Synthesis Analysis

The Schiff base ligand was synthesized in a methanolic medium . It was derived from the condensation reaction of 5-chlorosalicylaldehyde and 4-fluoroaniline at room temperature . The yield was 73.91%, and the color of the product was brown .Molecular Structure Analysis

The Schiff base ligand coordinated to the metal (II) ion via the azomethine nitrogen and phenolic . The metal complexes formed had the general formulae [M(L)2(H2O)2], where L is the Schiff base ligand (C13H9ClFNO) and M is Mn, Co, Ni, Cu, and Zn . A six-coordinated octahedral geometry for all these complexes was proposed .Chemical Reactions Analysis

The Schiff base ligand and its metal (II) complexes were tested in vitro to evaluate their bactericidal activity . The antibacterial evaluation results revealed that the metal (II) complexes exhibited higher antibacterial activity than the free Schiff base ligand .Physical And Chemical Properties Analysis

The Schiff base ligand has a melting point greater than 350°C . Its molar conductance is 16 Ohm-1·cm2·mol^-1 .Mécanisme D'action

The mechanism of action of 4-CIMP is not fully understood. However, it is believed that 4-CIMP acts as an alkylating agent, which means that it can react with certain molecules, such as proteins or nucleic acids, to form covalent bonds. It is also believed that 4-CIMP can act as a proton donor, which means that it can donate protons to molecules and thus increase the acidity of the reaction mixture.

Biochemical and Physiological Effects

The biochemical and physiological effects of 4-CIMP are not fully understood. However, it is believed that 4-CIMP can act as a proton donor, which means that it can increase the acidity of the reaction mixture and thus affect the metabolism of various compounds. In addition, 4-CIMP has been studied for its potential use in drug discovery, as it can be used to synthesize compounds that may have potential therapeutic applications.

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using 4-CIMP in laboratory experiments include its low cost and availability, its ability to act as a reagent in organic synthesis, and its potential for use in various biochemical and physiological studies. However, there are some limitations to using 4-CIMP in laboratory experiments, such as its potential toxicity and the fact that it can react with certain molecules to form covalent bonds.

Orientations Futures

There are a number of potential future directions for 4-CIMP research. These include further studies on its mechanism of action, its potential use in drug discovery, its potential toxicity, and its potential applications in biomedical research. In addition, further research could be conducted on the synthesis of 4-CIMP, as well as its potential use in organic synthesis and biochemical and physiological studies.

Méthodes De Synthèse

4-CIMP is synthesized using a reaction between 4-chloro-2-methylphenol and ethylenediamine. The reaction is catalyzed by a Lewis acid and proceeds in two steps: first, the formation of an intermediate iminium ion, and second, the addition of the ethylenediamine to the iminium ion to form 4-CIMP. The reaction is typically conducted in an aqueous medium, such as water or an aqueous buffer solution, and the product can be isolated by filtration or extraction.

Applications De Recherche Scientifique

4-CIMP has been studied for its potential use in various scientific research applications, such as organic synthesis, biochemical and physiological studies, and drug discovery. 4-CIMP can be used as a reagent in organic synthesis, as it can be used to synthesize compounds such as amines, alcohols, and ethers. In addition, 4-CIMP has been studied for its potential use in biochemical and physiological studies, as it can be used to study the metabolism of various compounds and the effects of these compounds on biological systems. Finally, 4-CIMP has been studied for its potential use in drug discovery, as it can be used to synthesize compounds that may have potential therapeutic applications.

Propriétés

IUPAC Name |

4-chloro-2-(2,3-dihydro-1,4-benzodioxin-6-yliminomethyl)phenol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClNO3/c16-11-1-3-13(18)10(7-11)9-17-12-2-4-14-15(8-12)20-6-5-19-14/h1-4,7-9,18H,5-6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHINMAVDDOJLGK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)N=CC3=C(C=CC(=C3)Cl)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

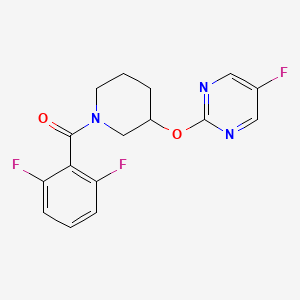

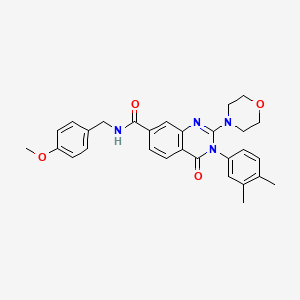

![4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-N,N-dimethylbenzamide](/img/structure/B2855813.png)

![2-[7-(4-fluorophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N-(4-nitrophenyl)acetamide](/img/no-structure.png)

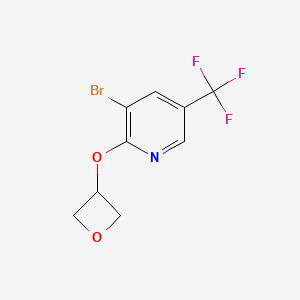

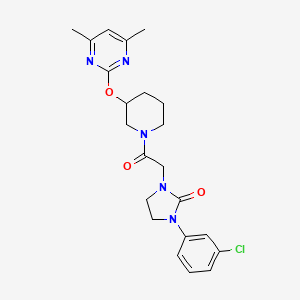

![1-isopentyl-3,9-dimethyl-7-(2-methylallyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2855824.png)

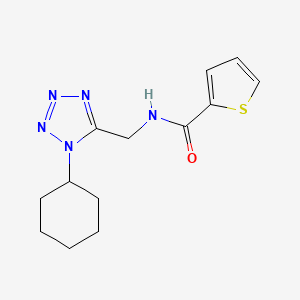

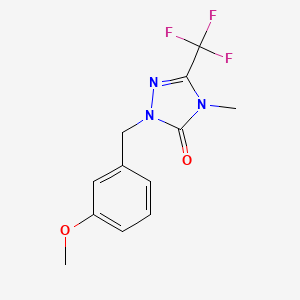

![5H-Cyclopenta[c]pyridin-7(6H)-one hydrochloride](/img/structure/B2855826.png)

![[2-[4-(4-bromophenyl)-5-cyano-2-cyclopropyl-2-hydroxy-3-(4-methylpyridin-1-ium-1-yl)-3,4-dihydro-1H-pyridin-6-yl]-2-cyanoethenylidene]azanide](/img/structure/B2855830.png)